Elzasonan citrate

Descripción

Historical Context of Serotonergic Receptor Modulation in Neuropsychiatric Drug Discovery

The involvement of serotonergic neurotransmission in regulating mood, cognition, and sleep has been recognized for decades. acs.org Early neuropsychiatric drug discovery efforts often targeted monoamine systems, including serotonin (B10506). cambridge.org The development of agents that modulate serotonergic receptors or the serotonin transporter has yielded important therapeutic agents for various neuropsychiatric disorders. nih.govfrontiersin.org Historically, the understanding of serotonin's role and the development of targeted therapies have evolved with the discovery and characterization of different 5-HT receptor subtypes. acs.orgnih.gov This increasing ability to selectively modulate distinct 5-HT receptor subtypes has facilitated the analysis of serotonin's role in both normal and abnormal brain function. nih.gov

Significance of 5-Hydroxytryptamine 1B and 5-Hydroxytryptamine 1D Receptor Antagonism in Central Nervous System Research

The 5-hydroxytryptamine 1B (5-HT1B) and 5-hydroxytryptamine 1D (5-HT1D) receptors are subtypes of serotonin receptors found in the CNS. Both 5-HT1B and 5-HT1D receptors can function as presynaptic inhibitory autoreceptors, regulating the release of serotonin. sci-hub.senih.govcas.czjocmr.orgjpsychopathol.it Additionally, 5-HT1B receptors are located on non-serotonergic neurons where they can inhibit the release of other neurotransmitters like acetylcholine (B1216132) and GABA. nih.govd-nb.info While the precise function of these receptors has been historically challenging to fully define due to a lack of selective ligands, research using selective antagonists has been crucial in discriminating 5-HT1B or 5-HT1D receptor-mediated responses. sci-hub.senih.gov

Antagonism of 5-HT1B and 5-HT1D autoreceptors has been hypothesized as a strategy to enhance serotonergic neurotransmission. By blocking these inhibitory autoreceptors, the firing of serotonergic neurons and the subsequent release of serotonin are theoretically increased. nih.govwikipedia.org This approach has been explored for its potential in treating conditions where enhanced serotonin signaling may be beneficial, such as depression. nih.govnih.govwikipedia.org Studies have also suggested potential roles for 5-HT1B/1D receptors in other conditions, including obsessive-compulsive disorder (OCD) and Alzheimer's disease, further highlighting the significance of researching agents that modulate these receptors. nih.govnih.govnih.gov

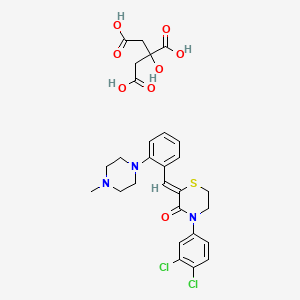

Overview of Elzasonan (B146119) Citrate (B86180) as a Selective Serotonin Receptor Antagonist in Preclinical Development

Elzasonan (also known by its code name CP-448,187) is characterized as a selective antagonist of both the 5-HT1B and 5-HT1D receptors. wikipedia.orgresearchgate.net Its development has centered on the hypothesis that blocking these autoreceptors could lead to increased serotonin levels in key brain regions, potentially offering therapeutic benefits. wikipedia.org Specifically, by blocking 5-HT1B and 5-HT1D autoreceptors, elzasonan is thought to enhance serotonergic innervation originating from the raphe nucleus, thereby improving signaling to limbic regions such as the hippocampus and prefrontal cortex. wikipedia.org This mechanism was hypothesized to result in antidepressant effects. wikipedia.org

Elzasonan was under preclinical and clinical development by Pfizer for the treatment of depression. wikipedia.org However, its development was discontinued, possibly due to insufficient efficacy. wikipedia.org Despite the discontinuation of its clinical development, research into elzasonan has contributed to the understanding of the potential of targeting 5-HT1B and 5-HT1D receptors for neuropsychiatric disorders.

Preclinical studies on elzasonan have investigated its metabolism. In vitro studies using human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes have shown that elzasonan undergoes extensive metabolism, primarily through oxidative N-demethylation and oxidation reactions. nih.govresearchgate.net Key enzymes involved include CYP3A4 and CYP2C8. nih.gov

The metabolism of elzasonan in humans has also been studied following oral administration. researchgate.net These studies have identified several metabolites, including 5-hydroxyelzasonan and a novel cyclized indole (B1671886) metabolite. researchgate.net

Research findings related to elzasonan's metabolism are summarized in the table below:

| Metabolic Pathway | Metabolite(s) | Involved CYP Enzyme(s) |

| Oxidative N-demethylation | M4 | CYP2C8 |

| Oxidation reactions | Elzasonan N-oxide (M5), M3 | CYP3A4 |

| Oxidation, ring closure, and rearrangement | Novel cyclized indole metabolite (M6) | CYP3A4 |

| Subsequent oxidation | Iminium ion metabolite (M3a) | CYP3A4 |

Propiedades

Número CAS |

361343-20-6 |

|---|---|

Fórmula molecular |

C28H31Cl2N3O8S |

Peso molecular |

640.5 g/mol |

Nombre IUPAC |

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-; |

Clave InChI |

FIXQLYVNGQBUAP-UXTSPRGOSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES isomérico |

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Elzasonan citrate; CP-448,187-10; UNII-67JE11VN82; Elzasonan citrate [USAN]. |

Origen del producto |

United States |

Molecular and Cellular Pharmacology of Elzasonan Citrate

Elzasonan (B146119) Citrate's Affinity and Selectivity for Serotonin (B10506) Receptors

The affinity and selectivity of a compound for particular receptors are critical determinants of its pharmacological profile. Affinity refers to the strength of the binding interaction between the compound and the receptor, while selectivity describes the compound's preference for one receptor over others. Elzasonan citrate (B86180) has been characterized as a selective 5-HT1B and 5-HT1D receptor antagonist. wikipedia.orghodoodo.com

Research indicates that elzasonan functions as an antagonist at the 5-HT1B receptor. nih.govnih.gov The 5-HT1B receptor is a G protein-coupled receptor (GPCR) found in various areas of the central nervous system, including the basal ganglia, striatum, frontal cortex, and hippocampus. nih.govwikipedia.org It can act as an autoreceptor on serotonergic neurons, inhibiting serotonin release, and as a heteroreceptor on other neurons, influencing the release of different neurotransmitters. nih.govwikipedia.orgpatsnap.com Studies involving 5-HT1B receptor antagonists like elzasonan are aimed at understanding the physiological role of this receptor and its potential therapeutic implications. nih.govpatsnap.com

Elzasonan citrate also demonstrates activity as an antagonist at the 5-HT1D receptor. wikipedia.orghodoodo.com The 5-HT1D receptor, like the 5-HT1B receptor, is a GPCR and shares a high degree of sequence similarity with 5-HT1B, although they are encoded by distinct genes. nih.govnih.gov The 5-HT1D receptor is also found in the central nervous system and is involved in regulating neurotransmitter release. taylorandfrancis.com Both 5-HT1B and 5-HT1D receptors are targets for drugs used in the treatment of certain neurological conditions. wikipedia.orgnih.govnih.gov

Assessing the specificity of a compound's binding is crucial to minimize unintended effects. openaccessjournals.comnih.govplos.org While elzasonan is described as a selective 5-HT1B and 5-HT1D antagonist, comprehensive receptor binding studies are typically conducted to evaluate interactions with a wide range of receptors, ion channels, and enzymes to identify potential off-target effects. openaccessjournals.comnih.govplos.orgintegralmolecular.com These studies help to understand the compound's selectivity profile beyond its primary targets. openaccessjournals.comnih.govintegralmolecular.com The human 5-HT1B and 5-HT1D receptors are noted for their high sequence similarity, which can present challenges in developing highly selective ligands that differentiate between these two subtypes. nih.govnih.gov

Receptor Binding Studies of this compound at 5-HT1D Receptors

Mechanisms Underlying 5-HT1B and 5-HT1D Receptor Antagonism by this compound

As an antagonist, this compound binds to the 5-HT1B and 5-HT1D receptors without activating them, thereby blocking the action of endogenous agonists, such as serotonin, at these sites. openaccessjournals.com The mechanisms underlying this antagonism involve specific interactions at the ligand-receptor binding site and subsequent effects on intracellular signaling pathways.

The interaction between this compound and the 5-HT1B and 5-HT1D receptors involves specific molecular recognition and binding events. openaccessjournals.comfrontiersin.org These interactions occur within the receptor's binding pocket and are determined by the chemical structure of elzasonan and the amino acid residues lining the binding site. openaccessjournals.comherbmedpharmacol.comrcsb.org Ligand-receptor interaction dynamics can be studied using various techniques, including binding assays and computational methods like molecular dynamics simulations. frontiersin.orgherbmedpharmacol.comelifesciences.org These studies provide insights into the stability of the ligand-receptor complex and the specific residues involved in the interaction. herbmedpharmacol.comelifesciences.org

5-HT1B and 5-HT1D receptors are primarily coupled to Gi/Go proteins. genome.jptocris.com Activation of these receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP). tocris.comnih.gov As an antagonist, this compound would prevent the agonist-induced conformational changes in the receptor that are necessary for G protein coupling and activation. openaccessjournals.comembopress.org By blocking agonist binding, this compound would consequently prevent the downstream signaling cascade, including the inhibition of adenylyl cyclase and the modulation of other pathways such as the mitogen-activated protein kinase (MAPK) pathway, which have been shown to be linked to 5-HT1B/1D receptor activation in certain cell types. nih.gov

Data Table: Summary of this compound's Receptor Interactions

| Receptor Subtype | This compound Activity | Primary Coupling Protein | Typical Downstream Effect (Agonist) |

| 5-HT1B | Antagonist | Gi/Go | Inhibition of Adenylyl Cyclase |

| 5-HT1D | Antagonist | Gi/Go | Inhibition of Adenylyl Cyclase |

Proposed Neurobiological Effects of this compound in Preclinical Models

Enhancement of Serotonergic Neurotransmission through Autoreceptor Blockade

By preferentially blocking 5-HT1B and 5-HT1D autoreceptors, this compound is thought to enhance serotonergic innervations originating from the raphe nucleus. wikipedia.orgvulcanchem.com Autoreceptors, such as 5-HT1A, 5-HT1B, and 5-HT1D, are located on serotonergic neurons and regulate the synthesis and release of serotonin through negative feedback mechanisms. mdpi.cominserm.frcsic.es Stimulation of these autoreceptors inhibits serotonin release. wikidoc.orgwikipedia.org

Blocking these inhibitory autoreceptors with antagonists like this compound can counteract this negative feedback, thereby increasing the synthesis and release of serotonin from the raphe nuclei. vulcanchem.com This mechanism is proposed to lead to an increase in extracellular serotonin concentrations. csic.esnih.gov Studies with other compounds that block 5-HT1A autoreceptors, such as WAY100635, have demonstrated the potentiation of the increase in extracellular 5-HT induced by serotonin reuptake inhibitors in the hippocampus. nih.gov While this specific interaction has been shown for 5-HT1A autoreceptors, the principle of autoreceptor blockade leading to enhanced neurotransmitter release is relevant to the proposed mechanism of this compound at 5-HT1B and 5-HT1D autoreceptors.

Preclinical data suggests that the antagonism of 5-HT1B and 5-HT1D autoreceptors by this compound leads to attenuated autoreceptor feedback, contributing to increased serotonin synthesis in the raphe nuclei. vulcanchem.com

Functional Modulation of Limbic Brain Regions (e.g., Hippocampus, Prefrontal Cortex)

The enhancement of serotonergic neurotransmission, particularly the increased signaling originating from the raphe nucleus, is thought to improve signaling to limbic regions such as the hippocampus and prefrontal cortex. wikipedia.orgvulcanchem.com These brain areas are critically involved in mood, cognition, and the regulation of emotional responses. frontiersin.orgbiorxiv.orgmdpi.com

The hippocampus plays a significant role in learning, memory, and affective processing and is particularly vulnerable to stress-induced changes. frontiersin.org The prefrontal cortex is involved in higher cognitive functions, including cognitive control, and interacts with the hippocampus in complex learning and memory processes. biorxiv.orgmdpi.comelifesciences.orgf1000research.com

Modulation of serotonin-mediated neurotransmission in these regions by this compound has been observed in preclinical models. For example, in the prefrontal cortex, this compound's antagonism modulated serotonin-mediated neurotransmission, leading to reduced serotonin-induced glutamate (B1630785) release. vulcanchem.com This suggests a complex interplay between the serotonergic system and glutamatergic neurotransmission in this region, influenced by this compound.

The improved signaling to the hippocampus and prefrontal cortex resulting from enhanced serotonergic neurotransmission is hypothesized to contribute to potential therapeutic effects. wikipedia.org Research on other serotonergic agents and their effects on these regions highlights the importance of serotonin in modulating neuronal activity and plasticity in the hippocampus and prefrontal cortex. csic.eswikipedia.orgfrontiersin.org For instance, activation of 5-HT1A receptors has been shown to influence dopamine (B1211576) and acetylcholine (B1216132) release in the prefrontal cortex and hippocampus, impacting cognitive functions. wikidoc.orgwikipedia.org While this compound is an antagonist of different serotonin receptor subtypes (5-HT1B and 5-HT1D), its proposed mechanism involves increasing serotonin availability, which could indirectly influence the activity of other serotonin receptors and downstream effects in these limbic areas.

Preclinical findings indicate that the modulation of serotonin-mediated neurotransmission by this compound occurs particularly in brain regions implicated in anxiety and affective disorders, including the prefrontal cortex and raphe nuclei. vulcanchem.com

Below is a table summarizing the key receptors targeted by this compound and their reported affinities:

| Receptor Subtype | Affinity (Ki) | Selectivity |

| Human 5-HT1B | 0.8 nM | >100-fold vs. other subtypes vulcanchem.com |

| Human 5-HT1D | 1.2 nM | >100-fold vs. other subtypes vulcanchem.com |

Preclinical Metabolic Disposition of Elzasonan Citrate

In Vitro Metabolism of Elzasonan (B146119) by Hepatic Enzymes

In vitro studies utilizing human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic fate of elzasonan. These studies have revealed that elzasonan undergoes extensive metabolism through several oxidative pathways. nih.govresearchgate.net

Identification of Primary Metabolic Pathways

The in vitro metabolism of elzasonan by hepatic enzymes leads to the formation of several key metabolites. The primary metabolic pathways identified include oxidative N-demethylation, N-oxidation, aryl hydroxylation, and a unique cyclization and subsequent oxidation process. nih.govresearchgate.netnih.gov

Oxidative N-demethylation is one of the significant metabolic routes for elzasonan. This pathway involves the removal of a methyl group from the molecule. The metabolite formed through this process has been identified as M4. nih.govresearchgate.net Data from in vitro studies using human hepatic microsomes have confirmed the formation of M4. nih.govresearchgate.net

Another important oxidative pathway is N-oxidation, which occurs at the piperazine (B1678402) ring of elzasonan. nih.govresearchgate.net This reaction results in the formation of elzasonan N-oxide, designated as the M5 metabolite. nih.govresearchgate.net In vitro experiments have demonstrated the production of M5 by hepatic enzymes. nih.govresearchgate.net

Aryl hydroxylation, specifically on the benzylidene moiety of elzasonan, represents a major metabolic transformation. nih.govresearchgate.net This process leads to the formation of 5-hydroxyelzasonan, known as the M3 metabolite. nih.govresearchgate.net M3 has been identified as a significant metabolite in both in vitro systems and in vivo studies, being a major component in excreta. researchgate.netnih.govresearchgate.net

A novel and significant metabolic pathway for elzasonan involves intramolecular cyclization of the molecule, followed by subsequent oxidation. nih.govresearchgate.netnih.govvulcanchem.com This process generates a cyclized indole (B1671886) metabolite, referred to as M6. nih.govresearchgate.netnih.gov Further oxidation of M6 leads to the formation of an indole iminium ion metabolite, identified as M3a. nih.govresearchgate.net The formation of M6 is particularly noteworthy as it has been identified as a major circulating metabolite in humans. researchgate.netnih.govresearchgate.net

The primary metabolic pathways and their corresponding metabolites are summarized in the table below:

| Metabolic Pathway | Metabolite(s) Formed |

| Oxidative N-Demethylation | M4 |

| N-Oxidation | M5 (Elzasonan N-Oxide) |

| Aryl Hydroxylation | M3 (5-Hydroxyelzasonan) |

| Cyclization and Subsequent Oxidation | M6, M3a (Indole Iminium Ion) |

Aryl Hydroxylation (e.g., 5-Hydroxyelzasonan, M3 Metabolite Formation)

Cytochrome P450 Isoform Involvement in Elzasonan Metabolism

Studies utilizing recombinant human CYP enzymes have identified the specific isoforms responsible for the in vitro metabolism of elzasonan. These investigations have demonstrated that multiple CYP enzymes contribute to the formation of the various metabolites. nih.govresearchgate.net

CYP3A4 has been shown to play a primary role in the formation of several key metabolites, including M3a, M3, M5, and M6. nih.govresearchgate.net Research findings indicate that CYP3A4 is primarily responsible for the formation of M3. nih.govresearchgate.net

CYP2C8 has been identified as the primary enzyme involved in the oxidative N-demethylation pathway, leading to the formation of the M4 metabolite. nih.govresearchgate.netupjs.sk

While CYP3A4 is the major contributor to M3 formation, correlation and inhibition studies have suggested that CYP2C19 plays a very minor role in this metabolic pathway. nih.govresearchgate.net

Furthermore, research has highlighted the essential role of cytochrome b5 as a component in the CYP3A4-catalyzed formation of 5-hydroxyelzasonan (M3). nih.govresearchgate.net The presence of cytochrome b5 in recombinant CYP3A4 systems has been shown to be important for accurately predicting metabolic rates observed in human liver microsomes. nih.govresearchgate.net

The involvement of specific CYP isoforms in the formation of elzasonan metabolites is summarized in the table below:

| Metabolite(s) | Primary CYP Isoform(s) Involved | Secondary CYP Isoform(s) Involved |

| M3a, M3, M5, M6 | CYP3A4 | - |

| M3 | CYP3A4 | CYP2C19 (minor role) |

| M4 | CYP2C8 | - |

Role of CYP3A4 in Metabolite Formation Pathways

In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP3A4 as a primary enzyme involved in the metabolism of elzasonan. Research indicates that CYP3A4 is principally responsible for the formation of 5-hydroxyelzasonan (M3). nih.gov Furthermore, results have demonstrated the involvement of CYP3A4 in the metabolic pathways leading to the formation of other metabolites, including the iminium ion metabolite (M3a), elzasonan N-oxide (M5), and the novel cyclized indole metabolite (M6). nih.gov

Contribution of CYP2C8 and CYP2C19 to Elzasonan Metabolism

Beyond CYP3A4, other CYP enzymes contribute to the metabolic profile of elzasonan. Studies using recombinant CYP enzymes have shown the involvement of CYP2C8 in the formation of metabolite M4, which is an oxidative N-demethylation product. nih.gov While CYP2C19 was also investigated, its role in the formation of M3 was found to be very minor. nih.gov

Influence of Cytochrome b5 on P450-Mediated Metabolism

Cytochrome b5 has been shown to play an essential role in the CYP3A4-catalyzed formation of 5-hydroxyelzasonan (M3). nih.gov The presence of cytochrome b5 provides insights into the observed differences between metabolic rates in human liver microsomes and those observed with recombinant CYP3A4 alone. nih.gov Recombinant CYP3A4 systems containing cytochrome b5 are considered useful models for predicting the rates of P450-dependent drug oxidations observed in liver microsomes. nih.gov

Characterization of Elzasonan Metabolites in Preclinical Samples

Elzasonan undergoes extensive metabolism, resulting in the formation of several key metabolites identified in preclinical samples. nih.govresearchgate.net Analytical techniques such as mass spectrometry and NMR spectroscopy have been employed for the structural elucidation of these metabolites. nih.govnih.govresearchgate.netresearchgate.net

Structural Elucidation of Major Metabolites

Several major metabolites of elzasonan have been identified and characterized. In human studies, the major component of drug-related material in feces was identified as 5-hydroxyelzasonan (M3), accounting for approximately 34% of the administered dose. nih.govresearchgate.net The major human circulating metabolite was the novel cyclized indole metabolite (M6), which accounted for approximately 65% of the total radioactivity in plasma. nih.govresearchgate.netresearchgate.net Other metabolites identified include elzasonan N-oxide (M5) and the oxidative N-demethylation product (M4). nih.gov The cyclized indole metabolite (M6) is formed through a proposed mechanism involving oxidation, ring closure, and subsequent rearrangement. nih.govresearchgate.net Further oxidation of M6 can lead to the formation of an iminium ion metabolite (M3a). nih.gov

The following table summarizes the major metabolites and their formation pathways:

| Metabolite | Description | Primary Formation Pathway(s) Involved |

| M3 | 5-hydroxyelzasonan | CYP3A4 (primarily), minor CYP2C19 |

| M4 | Oxidative N-demethylation product | CYP2C8 |

| M5 | Elzasonan N-oxide | CYP3A4 |

| M6 | Novel cyclized indole metabolite | CYP3A4 (oxidation, ring closure, rearrangement) |

| M3a | Iminium ion metabolite | Oxidation of M6 (CYP3A4 involved in pathway to M6) |

Investigation of Metabolism-Dependent Covalent Binding

Metabolism-dependent covalent binding of drug-related material has been observed upon incubation of [¹⁴C]elzasonan with liver microsomes. nih.govresearchgate.net Data suggest that an indole iminium ion, likely M3a, is involved in this covalent binding. nih.govnih.govresearchgate.net This finding indicates the potential for reactive metabolite formation during the metabolism of elzasonan.

Chemical Synthesis and Structural Optimization of Elzasonan Citrate

Synthetic Methodologies for the Elzasonan (B146119) Core Structure

The synthesis of the elzasonan core structure involves a multi-step sequence. A reported seven-step synthesis includes the condensation of 3,4-dichloroaniline (B118046) with thiomorpholinone, followed by a Buchwald-Hartwig amination to incorporate the 4-methylpiperazine group. vulcanchem.com While specific detailed reaction schemes for the entire seven-step process are not fully elaborated in the provided information, these initial steps highlight key coupling and functionalization reactions involved in constructing the complex elzasonan molecule.

Strategies for Citrate (B86180) Salt Formation

The formation of the citrate salt of elzasonan is a strategy used to improve its physicochemical properties, particularly its solubility. vulcanchem.com Salt formation with citric acid is a common technique in pharmaceutical development for compounds with basic centers, such as the nitrogen atoms present in elzasonan's structure. researchgate.net The citrate salt of elzasonan is formed by reacting the free base elzasonan with citric acid. vulcanchem.com This process is typically carried out in a solvent system, such as ethanol/water. vulcanchem.com The resulting citrate salt enhances the solubility of the compound, which is beneficial for its formulation and potential biological availability. vulcanchem.com

Theoretical Considerations for Elzasonan Citrate Solvates and Polymorphs

The physical form of a crystalline solid, including the existence of solvates and polymorphs, can significantly impact its physicochemical properties, such as solubility, dissolution rate, and stability. google.com While specific detailed information on the solvates and polymorphs of this compound is limited in the provided sources, general principles of pharmaceutical solids apply.

Solvates are crystalline forms that incorporate solvent molecules into their crystal lattice. google.com The type of solvent used during crystallization can influence solvate formation. Polymorphs are different crystalline forms of the same compound that have distinct crystal structures. google.com These different arrangements of molecules in the crystal lattice can lead to variations in melting point, solubility, and other solid-state properties. google.com

The preparation of lyophilizates (freeze-dried products) of compounds, including their salts, solvates, and polymorphs, is a technique used in pharmaceutical manufacturing. google.comgoogleapis.com This process can result in amorphous forms or specific crystalline forms depending on the conditions. google.comgoogleapis.com Theoretical considerations for this compound would involve predicting potential solvation sites based on its molecular structure and functional groups, as well as exploring possible packing arrangements that could lead to different polymorphic forms. Techniques such as X-ray powder diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are typically used to characterize solvates and polymorphs. nih.gov

Biosynthetic Pathways of the Citrate Component in Biological Systems Relevant to Compound Design

Citrate, the counterion in this compound, is a key intermediate in cellular metabolism, particularly within the tricarboxylic acid (TCA) cycle. Understanding its biosynthesis provides context for its natural occurrence and metabolic roles.

Citrate is synthesized in the first step of the TCA cycle (also known as the Krebs cycle) in the mitochondrial matrix. wikipedia.orguomustansiriyah.edu.iqgenome.jp This reaction involves the condensation of a two-carbon acetyl-CoA molecule with a four-carbon oxaloacetate molecule. wikipedia.orguomustansiriyah.edu.iqgenome.jp The enzyme responsible for this irreversible reaction is citrate synthase. uomustansiriyah.edu.iqnih.govfrontiersin.org

The reaction can be summarized as:

Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA

This process is a central hub in metabolism, integrating the breakdown of carbohydrates, fats, and proteins, as acetyl-CoA is derived from these sources. uomustansiriyah.edu.iqgenome.jp

While acetyl-CoA is generated in the mitochondrial matrix, it is required in the cytosol for processes like fatty acid and cholesterol synthesis. wikipedia.orglibretexts.org The inner mitochondrial membrane is impermeable to acetyl-CoA. wikipedia.org Therefore, acetyl-CoA is transported indirectly from the mitochondria to the cytosol via the citrate-malate shuttle (also known as the tricarboxylate carrier). nih.govwikipedia.orglibretexts.orgresearchgate.netmdpi.comyoutube.com

In this shuttle, mitochondrial citrate is transported across the inner mitochondrial membrane into the cytosol by a citrate transporter (SLC25A1 or tricarboxylate carrier). nih.govfrontiersin.orgresearchgate.netmdpi.com In the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) back into acetyl-CoA and oxaloacetate, a reaction that requires ATP. wikipedia.orgnih.govfrontiersin.orglibretexts.orgresearchgate.netmdpi.comnih.gov The oxaloacetate is then reduced to malate (B86768) by cytosolic malate dehydrogenase. libretexts.orgresearchgate.net Malate can then be transported back into the mitochondria, completing the cycle. wikipedia.orglibretexts.orgresearchgate.netmdpi.comyoutube.com

This shuttle effectively moves the carbon units of acetyl-CoA to the cytosol for biosynthetic purposes.

Glutamine and glutamate (B1630785) also play a role in contributing to the citrate pool, particularly through anaplerotic reactions that replenish TCA cycle intermediates. nih.govcellsignal.combosterbio.com Glutamine enters cells and is converted to glutamate by glutaminase, primarily in the mitochondria. nih.govcellsignal.combosterbio.com Glutamate can then be converted to α-ketoglutarate (α-KG) by glutamate dehydrogenase or transaminases. nih.govcellsignal.combosterbio.commdpi.com α-KG is a TCA cycle intermediate. cellsignal.combosterbio.com

Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be converted to citrate through a reductive carboxylation reaction catalyzed by isocitrate dehydrogenase 2 (IDH2). nih.govcellsignal.combosterbio.com This pathway allows for the synthesis of citrate from a source other than the canonical condensation of acetyl-CoA and oxaloacetate, contributing to the cytosolic citrate pool for fatty acid synthesis and other processes. nih.govcellsignal.combosterbio.com

The interplay between these pathways ensures the availability of citrate for both energy production within the mitochondria and as a precursor for cytosolic biosynthesis.

Data Table: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₁Cl₂N₃O₈S vulcanchem.com |

| Molecular Weight | 640.5 g/mol vulcanchem.com |

| CAS Number | 361343-20-6 vulcanchem.com |

| Appearance | Solid powder vulcanchem.com |

| Solubility | Enhanced aqueous solubility compared to free base vulcanchem.comresearchgate.net |

| clogP | ~3.2 (for the free base, optimized for CNS penetration) vulcanchem.com |

| Stereochemistry | E/Z isomerism at benzylidene double bond (E-configuration predominant) vulcanchem.com |

Structure Activity Relationship Sar Studies of Elzasonan Analogues

Elucidation of Key Pharmacophoric Features for 5-HT1B Receptor Antagonism

Elucidation of pharmacophoric features for 5-HT1B receptor antagonism involves identifying the essential steric and electronic properties of elzasonan (B146119) analogues required for binding to and blocking the 5-HT1B receptor. While specific detailed data on elzasonan analogue SAR for 5-HT1B antagonism is not extensively available in the search results, general principles of 5-HT1B receptor interaction can be inferred from related studies on serotonergic ligands. 5-HT1B receptors are G protein-coupled receptors, and antagonists typically interact with binding pockets that accommodate the ligand's amine group and aromatic systems psu.edud-nb.info. The structure of elzasonan features a central thiomorpholin-3-one (B1266464) core, a 3,4-dichlorophenyl group, a benzylidene moiety, and a methylpiperazine group wikipedia.orguni.lu. Variations in these regions in analogues would be explored to determine their impact on 5-HT1B receptor affinity and efficacy. For instance, modifications to the piperazine (B1678402) ring or the phenyl substituents could influence interactions with specific amino acid residues in the receptor binding site.

Determination of Structural Requirements for 5-HT1D Receptor Antagonism

Similar to 5-HT1B receptors, 5-HT1D receptors are also G protein-coupled receptors, and elzasonan acts as an antagonist at this subtype as well wikipedia.org. Studies on other 5-HT1D antagonists, such as ketanserin, indicate that specific structural motifs are important for binding and activity tocris.com. The structural requirements for 5-HT1D antagonism by elzasonan analogues would likely involve similar considerations as for 5-HT1B antagonism, given the structural similarity between the two receptor subtypes d-nb.info. Differences in the binding pockets of 5-HT1B and 5-HT1D receptors would necessitate specific structural features in elzasonan analogues to achieve selectivity for one subtype over the other. Research on 5-HT1D receptors in various tissues highlights their role and potential targets for pharmacological intervention, suggesting the importance of understanding the structural basis for their antagonism nih.govnih.govd-nb.info.

Modulating Metabolic Stability through Structural Modifications

Metabolic stability is a critical factor in determining the pharmacokinetic profile of a drug candidate. Elzasonan is known to undergo extensive metabolism in humans, primarily through oxidative N-demethylation, N-oxidation, and aryl hydroxylation, as well as the formation of a cyclized indole (B1671886) metabolite researchgate.netresearchgate.netnih.govnih.gov. SAR studies aimed at modulating metabolic stability would involve making structural modifications to sites prone to metabolic transformation. For elzasonan, this would include altering the methyl group on the piperazine ring (site of N-demethylation), the nitrogen atom in the piperazine ring (site of N-oxidation), and the aromatic rings (sites of hydroxylation) researchgate.netresearchgate.netnih.govnih.gov. Strategies to improve metabolic stability through structural modifications can include introducing metabolically stable groups or blocking sites of metabolism nih.govpressbooks.pub. For example, replacing a metabolically labile functional group with a bioisostere that is more resistant to enzymatic degradation can improve metabolic stability pressbooks.pub.

Detailed research findings on elzasonan metabolism in humans indicate several metabolic pathways:

| Metabolic Pathway | Site of Metabolism | Major Metabolites |

| Oxidative N-demethylation | Methyl group on piperazine ring | M4 nih.gov |

| N-oxidation | Nitrogen in piperazine ring | Elzasonan N-oxide (M5) nih.gov |

| Aryl hydroxylation | Benzylidene moiety | 5-hydroxyelzasonan (M3) researchgate.netnih.govnih.gov |

| Oxidation, ring closure, rearrangement | Benzylidene moiety and thiomorpholine (B91149) core | Cyclized indole metabolite (M6), Iminium ion (M3a) researchgate.netresearchgate.netnih.govnih.gov |

This data suggests that modifying the piperazine and benzylidene portions of the molecule would be key areas for SAR studies focused on improving metabolic stability.

Computational Chemistry Approaches in Elzasonan SAR Analysis

Computational chemistry plays an increasingly important role in modern drug discovery and SAR analysis nih.govchemrxiv.orgspirochem.com. For elzasonan SAR studies, computational methods could be employed to:

Predict binding affinity: Docking studies and molecular dynamics simulations can help predict how elzasonan analogues interact with the binding sites of 5-HT1B and 5-HT1D receptors, providing insights into the energetic contributions of different structural features to binding affinity.

Analyze pharmacophores: Computational pharmacophore modeling can identify the essential spatial arrangement of chemical features required for receptor binding and antagonism.

Predict metabolic sites and pathways: In silico metabolism prediction tools can identify potential sites of metabolic lability in elzasonan analogues, guiding the design of metabolically stable compounds nih.gov.

Perform Quantitative Structure-Activity Relationship (QSAR) analysis: QSAR models can be built to correlate structural descriptors of elzasonan analogues with their biological activity (e.g., receptor binding affinity, metabolic stability), allowing for the prediction of the activity of new, untested compounds nih.govrsc.org.

These computational approaches can complement experimental SAR studies, enabling a more efficient and rational design of elzasonan analogues with improved properties.

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the core structure of elzasonan analogues can significantly impact their biological activity, including receptor binding affinity, selectivity, and metabolic stability rsc.orggoogleapis.commdpi.comnih.gov. For elzasonan, key areas for substituent modifications would include the 3,4-dichlorophenyl ring and the benzylidene moiety.

Electronic Effects: Electron-withdrawing or electron-donating substituents can alter the electron distribution within the molecule, affecting its interaction with the target receptors and metabolizing enzymes.

Steric Effects: The size and shape of substituents can influence how well an analogue fits into the receptor binding pocket or the active site of a metabolizing enzyme. Bulky substituents might introduce steric hindrance, affecting binding or metabolism.

SAR studies would systematically explore the effect of different substituents (e.g., halogens, alkyl groups, polar groups) at various positions on the aromatic rings and other parts of the elzasonan structure to understand their impact on 5-HT1B and 5-HT1D receptor antagonism and metabolic fate. For example, the presence of chlorine atoms on the phenyl ring of elzasonan is a notable structural feature wikipedia.orguni.lu. Studies on other compound classes have shown that halogen substituents can significantly influence biological activity and metabolic stability rsc.orgmdpi.comnih.govmdpi.com.

Advanced Analytical Methodologies for Elzasonan Citrate Research

Spectroscopic Techniques for Characterization and Metabolite Identification

Spectroscopic methods play a vital role in confirming the structure of Elzasonan (B146119) citrate (B86180) and identifying any related substances or metabolites that may form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. For Elzasonan citrate, ¹H and ¹³C NMR spectroscopy would be employed to confirm the presence and arrangement of hydrogen and carbon atoms within both the Elzasonan moiety and the citrate counterion. Studies on other citrate salts and related compounds demonstrate the utility of NMR in assigning characteristic signals to specific protons and carbons in the citrate structure, such as the methylene (B1212753) groups and the quaternary carbon bearing the hydroxyl group rsc.orgresearchgate.net. Quantitative NMR (qNMR) methods have also been developed for citrate salts, allowing for the quantitative determination of both the drug component and the citrate counterion, as well as confirming their salt-forming ratio mdpi.com. This involves selecting specific, well-resolved proton signals from each part of the molecule and comparing their integrals to those of an internal standard mdpi.com.

Mass Spectrometry for Metabolite Profiling and Quantification

Mass Spectrometry (MS) is indispensable for identifying and quantifying metabolites of this compound. Coupled with separation techniques like liquid chromatography (LC-MS), it allows for the detection of the parent compound and its biotransformation products in complex biological matrices. High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or quadrupole-TOF (Q-TOF) instruments, provides accurate mass measurements that are critical for determining the elemental composition of unknown metabolites evotec.com. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structures of these metabolites nih.gov. Metabolite profiling studies utilize MS to provide a comprehensive overview of the metabolic fate of a compound, identifying both Phase I and Phase II metabolites evotec.com. Quantitative MS methods, often employing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, are used for the precise quantification of the parent compound and its metabolites in various samples nih.govsciex.com. This approach is particularly valuable for analyzing biological samples obtained from in vitro or in vivo studies evotec.com.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities, related substances, and biological matrix components, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds like this compound. Method development for HPLC involves optimizing parameters such as the stationary phase (e.g., C18 columns are common for reversed-phase HPLC), mobile phase composition (typically a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength d-nb.infotransharmreduction.orgijpsonline.comrjptonline.orgresearchgate.net. For this compound, an HPLC-MS method has been reported for quality control purposes, utilizing a C18 column and a formic acid/acetonitrile gradient vulcanchem.com.

Method validation is a critical step to ensure the reliability and accuracy of the developed HPLC method. This process typically follows guidelines from regulatory bodies and includes evaluating parameters such as specificity, linearity, precision, accuracy, detection limit (LOD), quantification limit (LOQ), and robustness d-nb.infotransharmreduction.orgijpsonline.comrjptonline.orgresearchgate.net. Specificity ensures that the method can accurately measure the analyte in the presence of other components transharmreduction.org. Linearity demonstrates a proportional relationship between analyte concentration and detector response over a defined range d-nb.infoijpsonline.comrjptonline.orgresearchgate.net. Precision assesses the reproducibility of the method, while accuracy measures how close the experimental results are to the true value d-nb.infoijpsonline.comrjptonline.orgresearchgate.net.

Application of Other Chromatographic Methods (e.g., Ion Chromatography)

While HPLC is commonly used for the lipophilic Elzasonan moiety, Ion Chromatography (IC) is particularly well-suited for the analysis of charged species like the citrate anion. IC separates ions based on their interaction with an ion-exchange stationary phase lcms.czthermofisher.com. It is frequently used for the determination of organic acids, including citric acid, in various matrices such as pharmaceutical formulations and biological fluids like urine lcms.czthermofisher.commdpi.comnih.gov. Detection in IC can be achieved using conductivity detection, which is common for ions, or indirect UV detection thermofisher.commdpi.comnih.gov. Method validation for IC, similar to HPLC, involves assessing parameters like linearity, precision, accuracy, and detection limits mdpi.comnih.gov. IC can also be coupled with mass spectrometry (IC-MS) for targeted metabolomics, allowing for the sensitive and selective quantification of charged metabolites thermofisher.com.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods for Citrate Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. While direct UV measurement of citrate can be challenging due to weak absorption at higher wavelengths, methods have been developed for its determination in the middle-UV range nih.govjfda-online.comnih.gov. A validated method involves measuring the absorbance of citric acid at 209 nm under strongly acidic conditions (pH < 1.0), which suppresses dissociation and improves the spectral characteristics nih.govjfda-online.comnih.gov. This method has demonstrated good linearity, precision, and accuracy for citrate analysis in aqueous solutions and pharmaceutical formulations nih.govjfda-online.comnih.gov. UV-Vis spectroscopy can also be used to study the complexation of citrate with metal ions, with changes in absorbance spectra and the appearance of isosbestic points providing information about the species in solution researchgate.net.

Drug Discovery and Development Perspective of Elzasonan Citrate

Elzasonan (B146119) Citrate's Position in the Landscape of Selective Serotonin (B10506) Receptor Antagonists

Elzasonan citrate (B86180) is characterized as a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. vulcanchem.comwikipedia.orgncats.ioncats.iotargetmol.comresearchgate.net These receptors, particularly the 5-HT1B and 5-HT1D subtypes located as autoreceptors on serotonergic neurons in the raphe nuclei, are involved in regulating serotonin release. vulcanchem.comwikipedia.org By blocking these autoreceptors, elzasonan was hypothesized to enhance serotonergic neurotransmission, thereby potentially improving signaling in brain regions implicated in mood and anxiety disorders, such as the hippocampus and prefrontal cortex. vulcanchem.comwikipedia.org

Within the broader landscape of selective serotonin receptor antagonists, Elzasonan citrate occupied a specific niche by targeting the 5-HT1B and 5-HT1D receptors with subnanomolar affinity (Ki = 0.8 nM for human 5-HT1B and 1.2 nM for human 5-HT1D receptors), demonstrating over 100-fold selectivity against other serotonin receptor subtypes. vulcanchem.com This selectivity differentiates it from other classes of serotonin receptor antagonists, such as selective serotonin reuptake inhibitors (SSRIs) which primarily target the serotonin transporter, or antagonists of the 5-HT2A or 5-HT3 receptors, which are associated with different therapeutic applications, including antipsychotic or antiemetic effects. wikipedia.orgwikipedia.orgnih.gov The focus on augmenting serotonin tone by blocking inhibitory autoreceptors represented a distinct pharmacological strategy compared to reuptake inhibition.

Challenges and Learnings from the Preclinical Development of this compound

Preclinical studies with this compound demonstrated robust in vitro activity and modulation of serotonin-mediated neurotransmission in animal models. vulcanchem.comresearchgate.net This included evidence of attenuated autoreceptor feedback in the raphe nuclei, leading to increased serotonin synthesis, and reduced serotonin-induced glutamate (B1630785) release in the prefrontal cortex. vulcanchem.com The compound's structure was optimized to achieve central nervous system (CNS) penetration, balancing lipophilicity (clogP ~3.2) with hydrogen-bonding capacity to cross the blood-brain barrier. vulcanchem.com

Despite promising preclinical results, the clinical translation of this compound faced significant challenges. A key learning emerged from human pharmacokinetic and metabolism studies. Following oral administration, this compound was found to undergo extensive metabolism. vulcanchem.comresearchgate.net Major metabolic pathways included oxidative N-demethylation, aryl hydroxylation, and cyclization. vulcanchem.comresearchgate.netnih.gov A notable challenge was the significant conversion of elzasonan to the novel cyclized indole (B1671886) metabolite (M6), which constituted approximately 65% of the total radioactivity in plasma in a human study and was identified as pharmacologically inactive. vulcanchem.comresearchgate.net Another major metabolite found in feces was 5-hydroxyelzasonan (M3), accounting for about 34% of the administered dose. vulcanchem.comresearchgate.net

This extensive metabolism to inactive species limited the systemic exposure of the active compound, elzasonan, and consequently reduced target engagement in humans despite achieving adequate target occupancy levels in Phase II trials. vulcanchem.com This metabolic vulnerability was a critical factor contributing to the lack of observed efficacy superiority over placebo in clinical studies for generalized anxiety disorder and major depressive disorder, ultimately leading to the discontinuation of its development. vulcanchem.com

The pharmacokinetic profile in humans revealed a terminal half-life of 31.5 hours and a total recovery of 79% of the administered dose (58% in feces, 21% in urine). vulcanchem.comresearchgate.net Peak plasma concentrations occurred 4-6 hours post-administration. vulcanchem.com

Table 1: Summary of Key Human Pharmacokinetic Parameters for Elzasonan

| Parameter | Value |

| Terminal Half-life | 31.5 hours |

| Total Recovery | 79% |

| Fecal Excretion | 58% |

| Urinary Excretion | 21% |

| Tmax | 4-6 hours |

Note: Data derived from a human study administering a single 10-mg dose of [14C]-elzasonan. vulcanchem.comresearchgate.net

Strategic Considerations in the Design of Novel Neuropsychiatric Agents Based on Elzasonan's Target Profile

The development trajectory of this compound provides valuable strategic considerations for the design of novel neuropsychiatric agents targeting serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes or other mechanisms aimed at enhancing serotonergic tone. The initial rationale for targeting these autoreceptors to disinhibit serotonin release remains a valid therapeutic hypothesis for conditions like depression and anxiety. vulcanchem.comwikipedia.org

However, the experience with elzasonan underscores the critical importance of addressing potential metabolic liabilities early in the drug discovery process. Future efforts in designing agents with a similar target profile must prioritize optimizing metabolic stability to ensure sufficient systemic exposure and sustained target engagement of the active compound. This could involve structural modifications to reduce susceptibility to key metabolic enzymes, such as CYP3A4 and CYP2C8, which were implicated in elzasonan metabolism. nih.gov

Furthermore, the preclinical to clinical translation gap observed with elzasonan highlights the need for robust preclinical models that can more accurately predict human pharmacokinetics and metabolism. Integrating advanced in vitro and in vivo models that better recapitulate human metabolic pathways could help identify compounds with more favorable profiles before significant resources are committed to clinical trials.

Beyond metabolic considerations, the lack of clinical efficacy despite adequate target occupancy in the case of elzasonan suggests that while 5-HT1B/1D antagonism may contribute to enhanced serotonergic transmission, this alone might not be sufficient to produce a significant clinical benefit in complex neuropsychiatric disorders. This points to the potential need for:

Polypharmacology: Designing agents that modulate multiple relevant targets within the serotonergic system or across different neurotransmitter systems (e.g., norepinephrine, dopamine) to achieve a more robust therapeutic effect. nih.govcambridge.org

Targeting alternative serotonin receptors: Exploring the therapeutic potential of modulating other serotonin receptor subtypes that play a role in mood and anxiety, such as 5-HT1A, 5-HT2C, or 5-HT7 receptors. wikipedia.orgnih.gov

Novel mechanisms: Investigating entirely novel mechanisms of action that influence serotonergic function or address other neurobiological pathways implicated in neuropsychiatric disorders, moving beyond the traditional monoamine hypothesis. nih.govcambridge.orgjpsychopathol.it

The case of this compound serves as a valuable learning experience, emphasizing that achieving potent and selective receptor binding is only one aspect of successful drug development. Strategic design must also comprehensively address pharmacokinetic properties, metabolic fate, and the complexity of the underlying neurobiology of the targeted conditions to improve the likelihood of clinical efficacy.

Emerging Research Avenues and Methodological Advancements for Elzasonan Citrate

Application of Advanced In Vitro Systems for Preclinical Evaluation

Advanced in vitro systems play a crucial role in the preclinical evaluation of drug candidates, providing valuable insights into their pharmacological properties, metabolism, and potential interactions before progression to clinical trials. creative-biolabs.comlidebiotech.com These systems often utilize cell lines, tissue samples, or isolated enzymes to assess a compound's effects and fate within biological matrices. creative-biolabs.comlidebiotech.com

In the case of Elzasonan (B146119), in vitro studies were conducted to investigate its metabolic profile. Research utilizing human hepatic microsomes and recombinant cytochrome P450 (rCYP) enzymes examined the metabolic pathways of Elzasonan. nih.gov These studies are essential for understanding how the compound is broken down by the body's enzymes, which can influence its bioavailability, duration of action, and the formation of metabolites.

The in vitro metabolism studies of Elzasonan revealed that metabolism primarily occurs through oxidative N-demethylation and oxidation reactions. nih.gov Specific metabolites identified included M4 (from oxidative N-demethylation), M5 (elzasonan N-oxide), and M3 (5-hydroxyelzasonan). nih.gov Additionally, a novel cyclized indole (B1671886) metabolite, M6, was observed, which could undergo further oxidation to form an iminium ion metabolite, M3a. nih.gov

The studies using recombinant CYP enzymes helped to identify the specific enzymes involved in Elzasonan's metabolism. CYP3A4 was found to be involved in the pathways leading to the formation of metabolites M3a, M3, M5, and M6. nih.gov CYP2C8 was implicated in the formation of metabolite M4, while CYP2C19 played a very minor role in the formation of M3. nih.gov Kinetic constants for the formation of M3 were determined, and correlation and inhibition studies further supported the primary role of CYP3A4 in its formation. nih.gov The involvement of cytochrome b5 was also noted as an essential component in the CYP3A4-catalyzed formation of 5-hydroxyelzasonan (M3), highlighting the utility of rCYP3A4 systems containing b5 for predicting P450-dependent drug oxidations observed in human liver microsomes. nih.gov

These detailed in vitro metabolism studies provided critical data on how Elzasonan is processed enzymatically, contributing to the understanding of its pharmacokinetic properties observed in later stages of development. nih.govnih.gov

In Vitro Metabolism Findings for Elzasonan

| Metabolic Pathway | Primary Metabolites Formed | Involved CYP Enzymes |

| Oxidative N-demethylation | M4 | CYP2C8 |

| Oxidation Reactions | M3, M5, M6, M3a (via M6 oxidation) | CYP3A4 (primarily), CYP2C19 (minor for M3) |

Note: This table summarizes findings from in vitro metabolism studies using hepatic microsomes and recombinant enzymes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration for Elzasonan-like Compounds

However, based on the available search information specifically pertaining to Elzasonan citrate (B86180), there is no published data detailing the direct application or integration of Artificial Intelligence or Machine Learning methodologies in the exploration of the chemical space for Elzasonan-like compounds. While AI/ML is a growing area in pharmaceutical research, specific research findings or documented efforts applying these techniques to the discovery or optimization of analogs or related compounds of Elzasonan citrate were not identified in the scope of this review.

Future Directions in the Development of Selective Serotonin (B10506) Receptor Modulators

This compound was developed as a selective antagonist of the 5-HT1B and 5-HT1D serotonin receptors, a class of selective serotonin receptor modulators investigated for their potential in treating central nervous system disorders like depression and anxiety. wikipedia.orgvulcanchem.com The rationale behind targeting these receptors, particularly the blockade of 5-HT1B and 5-HT1D autoreceptors, was to potentially enhance serotonergic neurotransmission in brain regions associated with mood regulation. wikipedia.orgvulcanchem.com

Despite demonstrating potent in vitro activity at its target receptors, the clinical development of this compound was discontinued. vulcanchem.com Available information suggests that a lack of superior efficacy compared to placebo in Phase II trials, potentially influenced by extensive metabolism to inactive species, contributed to this decision. vulcanchem.com

The experience with compounds like Elzasonan provides valuable insights that inform future directions in the development of selective serotonin receptor modulators. Future research in this area may focus on several key aspects:

Improved Metabolic Stability: Designing novel compounds with enhanced metabolic stability could address limitations encountered with extensively metabolized agents like Elzasonan, potentially leading to better pharmacokinetic profiles and sustained target engagement. vulcanchem.comnih.gov

Refined Receptor Selectivity and Polypharmacology: While Elzasonan was selective for 5-HT1B and 5-HT1D receptors, future research might explore the therapeutic potential of modulating other serotonin receptor subtypes, or investigate compounds with carefully designed polypharmacology targeting a combination of serotonin receptors or other neurotransmitter systems to achieve greater efficacy or a broader spectrum of activity. jpsychopathol.it

Understanding and Overcoming Adaptive Neurobiological Responses: The complex interplay of serotonin receptors, including autoreceptors, and the adaptive changes that occur with chronic drug administration are critical considerations. jpsychopathol.it Future research may aim to develop modulators that can better navigate these neurobiological responses to achieve more robust and sustained therapeutic effects.

Leveraging Translational Research Tools: Continued advancements in preclinical models, including more sophisticated in vitro systems and in vivo models that better recapitulate human neurobiology, are crucial for accurately predicting clinical outcomes and identifying promising candidates earlier in the development pipeline. creative-biolabs.comlidebiotech.com

The development path of this compound underscores the challenges inherent in translating preclinical findings for selective serotonin receptor modulators into clinically successful therapies. Future efforts in this field will likely build upon the knowledge gained from such compounds, focusing on optimizing pharmacological properties and better understanding the complex neurobiology of serotonin signaling to develop more effective treatments for psychiatric and neurological disorders.

Q & A

Basic: What are the established synthesis protocols for Elzasonan citrate, and how can researchers validate purity and structural integrity?

Methodological Answer:

Synthesis protocols for novel compounds like this compound typically involve multi-step organic reactions, often requiring precise stoichiometric ratios, temperature control, and catalytic conditions. To validate purity, researchers should employ:

- Chromatographic techniques (HPLC, GC-MS) to assess chemical homogeneity.

- Spectroscopic methods (NMR, IR) to confirm structural integrity by comparing peaks to reference standards.

- Elemental analysis to verify empirical formulas.

For reproducibility, document reaction conditions (e.g., solvent systems, catalysts) in detail, adhering to guidelines for experimental rigor and supplementary data submission .

Advanced: How should researchers design in vitro/in vivo studies to investigate this compound’s mechanism of action while controlling for confounding variables?

Methodological Answer:

Use the PICOT framework to structure hypothesis-driven studies:

- Population (P): Define cell lines or model organisms (e.g., rodent metabolic pathways).

- Intervention (I): Dose ranges and administration routes (oral vs. intravenous).

- Comparison (C): Include controls (placebo, active comparators) and account for batch variability in compound synthesis.

- Outcome (O): Quantify biomarkers (e.g., enzyme inhibition, receptor binding via SPR assays).

- Time (T): Establish kinetic profiles (e.g., half-life, peak plasma concentration).

Leverage factorial experimental designs to isolate variables and apply multivariate regression for data interpretation .

Basic: What analytical techniques are recommended for resolving contradictions in this compound’s reported pharmacokinetic (PK) data across studies?

Methodological Answer:

Contradictions in PK data (e.g., bioavailability disparities) often stem from methodological differences. To reconcile findings:

- Standardize assays: Use validated LC-MS/MS protocols for plasma concentration measurements.

- Cross-validate species-specific metabolism: Compare rodent vs. human hepatocyte models.

- Meta-analysis: Aggregate datasets using PRISMA guidelines, assessing heterogeneity via I² statistics.

Address outliers by revisiting experimental conditions (e.g., fed vs. fasting states, pH stability of the compound) .

Advanced: How can researchers optimize high-throughput screening (HTS) workflows to identify this compound’s off-target effects?

Methodological Answer:

To mitigate false positives/negatives in HTS:

- Target prioritization: Use cheminformatics tools (e.g., molecular docking) to predict binding affinities.

- Orthogonal assays: Validate hits with SPR, thermal shift assays, or CRISPR-based gene knockout models.

- Dose-response curves: Apply Hill slope analysis to distinguish specific vs. nonspecific interactions.

Publicly available databases (ChEMBL, PubChem) provide reference bioactivity data for benchmarking .

Basic: What strategies ensure reproducibility in this compound’s bioactivity assays?

Methodological Answer:

Reproducibility requires:

- Detailed protocols: Document buffer compositions, incubation times, and equipment calibration.

- Blinded experiments: Separate compound preparation and assay execution teams.

- Open data: Share raw datasets (e.g., fluorescence readings, Western blot images) as supplementary materials.

Follow journal guidelines for method transparency, such as the Beilstein Journal of Organic Chemistry ’s requirements for compound characterization .

Advanced: How can systems biology approaches elucidate this compound’s polypharmacology in complex disease models?

Methodological Answer:

Integrate multi-omics data (transcriptomics, proteomics) with network pharmacology models:

- Pathway enrichment analysis: Tools like DAVID or GeneMANIA identify affected biological processes.

- Machine learning: Train classifiers on known drug-target networks to predict novel interactions.

- Patient-derived models: Use organoids or 3D co-cultures to simulate tissue-specific responses.

Contradictions in pathway activation can be resolved through Bayesian inference frameworks .

Basic: What are best practices for curating and citing literature on this compound’s preclinical efficacy?

Methodological Answer:

- Database searches: Use Google Scholar’s advanced operators (e.g.,

"this compound" AND "in vivo") and filter by publication year. - Citation tracking: Follow the “Cited by” feature to identify seminal studies.

- Avoid predatory journals: Prioritize articles indexed in Web of Science Core Collection or PubMed.

Cite primary sources for bioactivity claims, avoiding secondary summaries .

Advanced: What computational methods predict this compound’s metabolic stability and potential drug-drug interactions?

Methodological Answer:

- In silico ADMET: Tools like Schrödinger’s QikProp or SwissADME estimate CYP450 inhibition and plasma protein binding.

- Physiologically based pharmacokinetic (PBPK) modeling: Simulate hepatic clearance using Simcyp or GastroPlus.

- Docking simulations: Map interactions with CYP3A4/2D6 isoforms to flag interaction risks.

Validate predictions with human liver microsome assays and clinical pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.